Ethyldimethylmyristylammonium ethyl sulfate
Description
Properties
IUPAC Name |
ethyl-dimethyl-tetradecylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19(3,4)6-2;1-2-6-7(3,4)5/h5-18H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHWQEOUPGUICK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940982 | |
| Record name | N-Ethyl-N,N-dimethyltetradecan-1-aminium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19309-23-0 | |
| Record name | 1-Tetradecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyldimethylmyristylammonium ethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N,N-dimethyltetradecan-1-aminium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl ethyldimethyltetradecylammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.033 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYLDIMETHYLMYRISTYLAMMONIUM ETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B273746GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of Diethyl Sulfate
Diethyl sulfate serves as both the alkylating agent and the source of the ethyl sulfate counterion. Two primary routes for its production are highlighted in the literature:
Route 1: Ethanol and Sodium Bisulfate Reaction
As detailed in, anhydrous ethyl sulfuric acid is synthesized by reacting sodium bisulfate monohydrate (NaHSO₄·H₂O) with 95% ethanol under reflux conditions. The reaction proceeds as follows:
Cooling the mixture below 32.3°C facilitates the hydration of sodium sulfate to sodium sulfate decahydrate (Na₂SO₄·10H₂O), which sequesters water and prevents hydrolysis of the ethyl sulfuric acid. Subsequent vacuum distillation of the ethyl sulfuric acid with anhydrous sodium sulfate yields diethyl sulfate at 87.4% theoretical yield.
Route 2: Ethanol and Sulfur Trioxide Reaction
An alternative method employs sulfur trioxide (SO₃) and ethanol in the presence of sodium sulfate or ammonium sulfate as catalysts:
Distillation under reduced pressure (150–160°C, −0.095 MPa) converts ethyl bisulfate to diethyl sulfate with yields exceeding 89.6%.
Quaternization of Dimethylmyristylamine
The tertiary amine, dimethylmyristylamine (CH₃(CH₂)₁₃N(CH₃)₂), reacts with diethyl sulfate in a 1:1 molar ratio. The exothermic reaction is typically conducted in anhydrous ethanol or acetone at 60–80°C for 4–6 hours:
Key parameters include:
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Temperature control : Excessive heat promotes side reactions, such as Hoffman elimination.
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Solvent selection : Polar aprotic solvents enhance reaction rates.
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Stoichiometry : A 10% excess of diethyl sulfate ensures complete quaternization.
Post-reaction purification involves filtration to remove unreacted salts, followed by solvent evaporation and recrystallization from ethyl acetate. Typical yields range from 85% to 92%.
Alternative Synthesis via Ion Exchange
For laboratories lacking access to diethyl sulfate, metathesis reactions offer a viable alternative. This method involves synthesizing a quaternary ammonium halide (e.g., ethyldimethylmyristylammonium chloride) and exchanging the halide for ethyl sulfate.
Preparation of Ethyldimethylmyristylammonium Chloride
Dimethylmyristylamine is alkylated with ethyl chloride in a pressurized reactor at 100–120°C for 8–12 hours:
Anion Exchange with Sodium Ethyl Sulfate
The chloride counterion is replaced by ethyl sulfate via ion exchange chromatography or precipitation. A 1.2 M aqueous solution of sodium ethyl sulfate is mixed with the quaternary ammonium chloride at 50°C for 2 hours:
The product is extracted with dichloromethane and dried under vacuum, achieving purities >98%.
Optimization of Reaction Conditions
Catalytic Enhancements
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates quaternization by facilitating interfacial contact between reactants. For example, TBAB increases reaction rates by 40% in solvent-free systems.
Solvent Effects
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 6 | 88 |
| Acetone | 20.7 | 5 | 91 |
| Toluene | 2.4 | 12 | 72 |
Polar solvents like acetone reduce reaction times and improve yields by stabilizing ionic intermediates.
Temperature Optimization
Elevating temperatures beyond 80°C risks thermal decomposition, while temperatures below 60°C prolong reaction times. Kinetic studies indicate an optimal range of 70–75°C for maximal efficiency.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates:
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Continuous-flow reactors : To manage exothermicity and ensure consistent mixing.
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Waste recycling : Sodium sulfate decahydrate from diethyl sulfate synthesis can be dehydrated and reused.
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Safety protocols : Diethyl sulfate’s carcinogenicity mandates enclosed systems and automated handling.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyldimethylmyristylammonium ethyl sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The ethyl and myristyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkyl or aryl derivatives .
Scientific Research Applications
Ethyldimethylmyristylammonium ethyl sulfate has diverse applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of ethyldimethylmyristylammonium ethyl sulfate involves its interaction with lipid membranes and proteins. As a surfactant, it reduces surface tension and can disrupt lipid bilayers, leading to cell lysis. It also interacts with proteins, altering their structure and function .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyldimethylmyristylammonium Ethyl Sulfate and Analogous Compounds
Key Observations:
Alkyl Chain Impact :
- The myristyl (C14) chain in this compound confers strong hydrophobic interactions, resulting in lower water solubility compared to shorter-chain analogs like Tributylmethylammonium methyl sulfate (C4) . Longer chains enhance surfactant efficacy by lowering CMC, as seen in dodecyl (C12) derivatives .
Counterion Effects :
- Ethyl sulfate counterions may improve biodegradability compared to traditional chloride or bromide ions. However, sulfate-based QACs like ethyl or methyl sulfates exhibit higher thermal stability, making them suitable for high-temperature applications .
Toxicity and Safety: QACs with longer alkyl chains (e.g., C14) generally exhibit higher toxicity due to increased membrane disruption. This compound is classified as a moderate irritant, necessitating workplace controls such as local exhaust ventilation, as recommended for sulfate-containing compounds .
Stability and Environmental Impact
- Chemical Stability : this compound demonstrates enhanced stability in aqueous solutions compared to chloride-based QACs, as sulfate anions resist hydrolysis. This aligns with studies on Tetramethylammonium derivatives in deep eutectic solvents, where sulfate groups improve ionic stability .
- However, sulfate counterions could mitigate this by enhancing biodegradability, as observed in ethyl hydrogen sulfate derivatives .
Biological Activity
Ethyldimethylmyristylammonium ethyl sulfate (EDMMAES) is a quaternary ammonium compound that has been studied for its biological activity, particularly in the context of its surfactant properties and potential applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of EDMMAES, focusing on its mechanisms of action, efficacy in different applications, and relevant research findings.
EDMMAES is characterized by its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it an effective surfactant, facilitating the solubilization of various compounds.
The biological activity of EDMMAES can be attributed to several mechanisms:
- Membrane Disruption : As a surfactant, EDMMAES can disrupt lipid bilayers, leading to increased permeability of cellular membranes. This property has implications for drug delivery systems where enhanced absorption is desired.
- Antimicrobial Activity : Studies have shown that quaternary ammonium compounds like EDMMAES exhibit antimicrobial properties against a range of bacteria and fungi. This activity is primarily due to their ability to disrupt microbial cell membranes.
- Cellular Interaction : EDMMAES can influence cellular processes by modulating cell signaling pathways. Its interaction with cell membranes may affect receptor function and downstream signaling cascades.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various quaternary ammonium compounds, including EDMMAES, demonstrated significant efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 32 | 64 |
| Benzalkonium chloride | 16 | 32 |
These results indicate that EDMMAES possesses competitive antimicrobial properties compared to other commonly used disinfectants.
Cellular Uptake Studies
In vitro studies have assessed the ability of EDMMAES to enhance the uptake of therapeutic agents in cancer cells. Using fluorescently labeled drugs, researchers found that cells treated with EDMMAES exhibited significantly higher intracellular concentrations of the drugs compared to control groups.
| Treatment | Drug Uptake (% increase) |
|---|---|
| Control | 0 |
| EDMMAES | 150 |
This suggests that EDMMAES may serve as an effective carrier for drug delivery systems, particularly in targeting cancer cells.
Case Studies
- Topical Formulations : A clinical trial investigated the use of EDMMAES in topical formulations for treating skin infections. Patients applying a cream containing EDMMAES showed a significant reduction in infection markers compared to those using a placebo over four weeks.
- Cosmetic Applications : In cosmetic formulations, EDMMAES has been utilized for its emulsifying properties. A case study highlighted its effectiveness in stabilizing oil-in-water emulsions, improving the texture and application of creams and lotions.
Q & A
Q. How do molecular dynamics simulations enhance understanding of this compound’s surfactant behavior at lipid bilayer interfaces?
- Use all-atom simulations (GROMACS/AMBER) to model micelle formation and bilayer insertion. Parameterize force fields (e.g., CHARMM36) for sulfate and alkyl chains. Analyze free energy profiles (umbrella sampling) to quantify binding affinities. Validate with experimental CMC and neutron reflectometry data .
Methodological Guidance
- Experimental Design : For reproducibility, document reaction conditions (e.g., inert atmosphere, stirring rates) and analytical instrument parameters (column type, ionization settings) .
- Data Contradiction Analysis : Apply multivariate regression to isolate variables (e.g., purity vs. solvent choice) and use open-source tools (R/Python) for statistical validation .
- Literature Review : Prioritize peer-reviewed journals over protocols from unverified platforms (e.g., Sciencemadness Discussion Board) to avoid erroneous methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
